molecular formula C11H19NO8S B12091614 (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate

Cat. No.: B12091614
M. Wt: 325.34 g/mol
InChI Key: QEKLDPSDCQNNJL-QXJKSQRWSA-N
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Description

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a methylthio group, and a carboxylic acid ester. The L-tartarate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a cyclic ketone.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Formation of the L-tartarate Salt: The final step involves the reaction of the esterified compound with L-tartaric acid to form the L-tartarate salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate the reaction rates and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methylthio group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Potential

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate has been studied for its biological activities, particularly in relation to:

  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting that this derivative may also exhibit such effects.
  • Antimicrobial Activity : The presence of the methylthio group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial applications.

Case Study: Neuroprotection

A study investigating compounds with similar structures demonstrated that they could protect neuronal cells from oxidative stress. This suggests that this compound may warrant further investigation in neuroprotection.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for various chemical transformations, including:

  • Enantioselective Reactions : The compound can catalyze enantioselective reactions involving aldehydes and imines, which are crucial for synthesizing chiral drugs.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
1. 2-MethylpyrrolidineMethyl group on pyrrolidineKnown for neuroprotective effects
2. Thiazolidine derivativesSulfur-containing heterocyclesExhibits anti-diabetic properties
3. N-AcetylcysteineAcetylated form of cysteineAntioxidant properties

Computational Studies

Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activities of this compound based on its chemical structure. These studies provide insights into how modifications to the molecule could enhance its efficacy or reduce potential side effects.

Mechanism of Action

The mechanism of action of (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of its target proteins. The presence of the chiral center and the methylthio group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate is unique due to the presence of the methylthio group and the L-tartarate salt form, which enhance its solubility, stability, and biological activity. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in asymmetric synthesis and drug development .

Biological Activity

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate is a pyrrolidine derivative with notable biological activities. Its structural features—specifically, the presence of a methylthio group and a carboxylic acid moiety—suggest potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Pyrrolidine ring : A five-membered ring that contributes to its biological activity.
  • Methylthio group : This sulfur-containing substituent can enhance the compound's reactivity and interaction with biological systems.
  • Carboxylic acid moiety : This functional group plays a crucial role in the compound's solubility and interaction with enzymes and receptors.

The molecular formula for this compound is C6H11NO2C_6H_{11}NO_2 with a molecular weight of approximately 129.16 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing processes such as fatty acid synthesis and oxidative stress responses .

The mechanisms through which this compound exhibits its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for cellular function. For example, studies on related compounds indicate that they can inhibit fatty acid synthase (FASN), which is vital for lipid metabolism .
  • Receptor Modulation : The structural features of this compound suggest potential interactions with various receptors, including those involved in neurotransmission and metabolic regulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
2-MethylpyrrolidineMethyl group on pyrrolidineKnown for neuroprotective effects
Thiazolidine derivativesSulfur-containing heterocyclesExhibits anti-diabetic properties
N-AcetylcysteineAcetylated form of cysteineAntioxidant properties

This table highlights how this compound stands out due to its specific combination of functional groups, potentially conferring distinct biological activities not observed in other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : Research has demonstrated that pyrrolidine derivatives can inhibit bacterial growth effectively. For instance, derivatives similar to this compound exhibited potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa .
  • Neuroprotection Research : Investigations into neuroprotective effects have shown that certain pyrrolidine derivatives can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
  • Metabolic Pathway Inhibition : Studies indicate that related compounds inhibit key enzymes in lipid metabolism, leading to decreased fatty acid synthesis and potential therapeutic applications in obesity and metabolic syndrome .

Q & A

Basic Research Questions

Q. Q1. What are the critical steps in synthesizing (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Synthesis Steps :
    • Pyrrolidine Ring Formation : Use cyclization reactions (e.g., intramolecular nucleophilic substitution) with appropriate protecting groups (e.g., tert-butoxycarbonyl [Boc], as seen in and ) to stabilize intermediates.
    • Methylthio Group Introduction : Employ alkylation or thiol-ene reactions under controlled pH to avoid racemization.
    • Esterification : React with methanol in acidic conditions to form the methyl ester.
    • Salt Formation : Crystallize with L-tartaric acid to isolate the (S)-enantiomer, leveraging tartaric acid’s chiral resolving properties (similar to and ).
  • Enantiomeric Purity :
    • Use chiral HPLC (e.g., Chiralpak® columns) with UV detection at 220 nm, as validated for L-tartarate salts in .
    • Confirm via polarimetry ([α]D values) and compare with literature benchmarks.

Q. Q2. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify the pyrrolidine backbone, methylthio group (δ\delta ~2.1 ppm for SCH3_3), and ester carbonyl (δ\delta ~170 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C8_8H15_{15}NO2_2S).
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with isocratic elution (acetonitrile:buffer, pH 3.0) to achieve ≥95% purity (method adapted from ).
    • Elemental Analysis : Validate stoichiometry of C, H, N, and S within ±0.3% theoretical values.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Analytical Variability : Compare HPLC conditions (e.g., column type, mobile phase) across studies; highlights pH-sensitive retention times for tartarate salts.
    • Crystallization Efficiency : Assess solvent systems (e.g., ethanol/water ratios) for L-tartarate salt formation, as poor crystallization can lower ee.
    • Synthetic Route : Evaluate if racemization occurs during methyl esterification (step 3 in Q1) under acidic conditions.
  • Mitigation :
    • Standardize chiral HPLC protocols (e.g., USP <621> guidelines).
    • Perform kinetic resolution studies during salt formation to optimize ee (reference ’s stereochemical control strategies).

Q. Q4. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies :
    • Use Schrödinger’s Glide or AutoDock Vina to model binding to pyrrolidine-recognizing targets (e.g., proline-specific peptidases).
    • Parameterize the methylthio group’s partial charge using DFT calculations (B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) Simulations :
    • Simulate stability in aqueous and lipid bilayer environments (GROMACS/AMBER) to assess membrane permeability.
    • Analyze hydrogen-bonding with tartarate counterions (critical for solubility, as noted in ).

Q. Q5. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Stability Protocol :
    • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
    • HPLC Monitoring : Track degradation products (e.g., free carboxylic acid from ester hydrolysis or sulfoxide from SCH3_3 oxidation).
  • Key Findings :
    • pH Sensitivity : Unstable in alkaline conditions (pH >8), leading to ester cleavage.
    • Light Sensitivity : UV exposure causes SCH3_3 → SO oxidation (confirmed via MS/MS fragmentation).
    • Recommendations : Store at 0–6°C in amber vials (aligned with ’s storage guidelines for boronic acids).

Q. Q6. What strategies are effective for scaling up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Process Optimization :
    • Catalysis : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective SCH3_3 introduction.
    • Continuous Flow Chemistry : Minimize racemization by reducing reaction time and temperature.
  • Quality Control :
    • Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time ee monitoring.
    • Conduct DoE (Design of Experiments) to optimize L-tartarate salt crystallization kinetics.

Properties

Molecular Formula

C11H19NO8S

Molecular Weight

325.34 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S)-3-methylsulfanylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2S.C4H6O6/c1-10-6(9)7(11-2)3-4-8-5-7;5-1(3(7)8)2(6)4(9)10/h8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1

InChI Key

QEKLDPSDCQNNJL-QXJKSQRWSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCNC1)SC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C1(CCNC1)SC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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